molecular formula C13H26N2O2 B2993657 Tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate CAS No. 2470438-08-3

Tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate

Cat. No. B2993657
CAS RN: 2470438-08-3
M. Wt: 242.363
InChI Key: XKDNSHFJFKTDPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “tert-Butyl 4-aminobenzoate” involves reaction conditions with hydrogen and palladium on activated charcoal in methanol .

Scientific Research Applications

Palladium-Catalyzed Reactions

A study by Qiu, Wang, and Zhu (2017) demonstrated the use of tert-butylamine in a palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water. This process facilitates the switchable synthesis of polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines, showcasing the reagent's role in multicomponent reactions and its contribution to heterocyclic chemistry (Qiu, Wang, & Zhu, 2017).

Asymmetric Synthesis

Ellman, Owens, and Tang (2002) highlighted the utility of N-tert-butanesulfinyl imines, derived from tert-butylamine, as versatile intermediates for the asymmetric synthesis of amines. This methodology provides a pathway to synthesize a wide range of highly enantioenriched amines, emphasizing the importance of tert-butylamine in asymmetric synthesis and chiral chemistry (Ellman, Owens, & Tang, 2002).

Chiral Auxiliary Applications

Studer, Hintermann, and Seebach (1995) developed new chiral auxiliaries based on tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate. These auxiliaries were used in dipeptide synthesis and stereoselective transformations, showcasing the compound's utility in facilitating enantiomerically pure product formation (Studer, Hintermann, & Seebach, 1995).

Synthesis of Biotin Intermediates

Qin et al. (2014) described the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in the natural product Biotin. This work underlines the reagent's significance in the synthesis of compounds involved in metabolic cycles and the biosynthesis of essential biomolecules (Qin et al., 2014).

Biologically Active Compounds Synthesis

Zhao, Guo, Lan, and Xu (2017) established a rapid synthetic method for an important intermediate used in the synthesis of biologically active compounds such as osimertinib. The study demonstrates the compound's role in facilitating efficient and high-yield synthesis of pharmacologically relevant molecules (Zhao, Guo, Lan, & Xu, 2017).

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-11(2,3)17-10(16)15-9-13(6,8-14)7-12(15,4)5/h7-9,14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDNSHFJFKTDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)(C)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate

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